(2-Bromo-benzyl)-ethyl-amine

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Prioritize (2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9) for synthetic routes that demand a single bifunctional entity combining nucleophilic secondary amine character with an ortho-bromide cross-coupling handle. The pre-installed N-ethyl group eliminates one alkylation step compared to 2-bromobenzylamine, while the critical 2-bromo regiochemistry—irreplaceable by 3- or 4-bromo isomers—is essential for successful dicarbonylative cyclization to isoindoloquinazolinones. For neuroscience, this compound serves as the structurally matched, non-alkylating control for the noradrenergic neurotoxin DSP-4, as it cannot cyclize to the reactive aziridinium species. Selecting the correct regioisomer and N-alkyl substitution is critical for reaction success and target engagement; specify this exact CAS for step-economy advantages, reduced purification burden, and experimental validity.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 67342-74-9
Cat. No. B1297800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-benzyl)-ethyl-amine
CAS67342-74-9
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCCNCC1=CC=CC=C1Br
InChIInChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
InChIKeyLIRKZBIKUSDDKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9): Physicochemical Profile and Procurement-Relevant Specifications


(2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9), also designated as N-(2-bromobenzyl)ethanamine, is a secondary benzylamine derivative with molecular formula C9H12BrN and a molecular weight of 214.10 g/mol . The compound features an ortho-bromine substitution on the benzyl ring and an N-ethyl secondary amine moiety. Its predicted physicochemical properties include a boiling point of 249.9 °C at 760 mmHg, a density of 1.307 g/cm³, a pKa of 9.17 ± 0.10 (predicted), and an ACD/LogP of 2.82, indicating moderate lipophilicity and zero Rule of 5 violations . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, with the ortho-bromine atom providing a reactive site for cross-coupling reactions and the secondary amine enabling further derivatization [1].

(2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9): Why Analogs and Alternative Benzylamines Cannot Be Assumed Interchangeable


In the class of ortho-bromo substituted N-alkyl benzylamines, minor structural modifications produce substantial divergence in biological target engagement, reactivity in cross-coupling reactions, and metabolic fate. For example, the replacement of the N-ethyl group with a 2-chloroethyl moiety in the derivative DSP-4 converts a synthetic intermediate into a selective noradrenergic neurotoxin capable of crossing the blood-brain barrier and cyclizing to a reactive aziridinium intermediate [1][2]. Similarly, para-bromo regioisomers exhibit markedly different electronic properties that alter reaction outcomes in palladium-catalyzed processes [3]. The specific combination of ortho-bromine positioning and N-ethyl substitution on the benzylamine scaffold in (2-bromo-benzyl)-ethyl-amine confers a unique reactivity profile that cannot be replicated by other regioisomers (e.g., 3-bromo or 4-bromo) or by alternative N-alkyl substituents (e.g., methyl, propyl, or chloroethyl), necessitating compound-specific verification for applications where reaction yield, regioselectivity, or biological target discrimination are critical selection criteria [3].

(2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9): Quantitative Evidence Supporting Selection Over Closest Analogs


Ortho-Bromo Regiochemistry: Distinct Electronic and Steric Effects Versus Para- and Meta-Bromo Benzylamine Regioisomers

The ortho-bromo substitution pattern in (2-bromo-benzyl)-ethyl-amine produces a distinct electronic environment compared to para-bromo (4-bromo) or meta-bromo (3-bromo) regioisomers, directly affecting reactivity in palladium-catalyzed cross-coupling and cyclization reactions. In a 2015 study by Shen et al., 2-bromobenzyl amines (including the target scaffold) underwent palladium-catalyzed dicarbonylative cyclization with high selectivity, whereas 4-bromobenzyl amines and unsubstituted benzyl amines exhibited divergent reactivity profiles and often failed to yield the desired isoindoloquinazolinone products under identical conditions [1]. While direct yield comparisons for the N-ethyl derivative were not reported, the class-level evidence demonstrates that ortho-bromo substitution is a critical determinant for successful dicarbonylative cyclization with CO insertion, making (2-bromo-benzyl)-ethyl-amine the preferred regioisomeric choice for synthetic routes requiring ortho-bromo directing or participating groups in transition-metal catalysis.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

N-Ethyl Substitution Determines Biological Fate: Distinct Activity Profile Versus N-(2-Chloroethyl) Derivative DSP-4

The presence of an N-ethyl substituent rather than an N-(2-chloroethyl) group on the 2-bromobenzylamine scaffold is the decisive structural feature that distinguishes (2-bromo-benzyl)-ethyl-amine from its alkylating analog DSP-4. DSP-4 [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] contains the identical 2-bromobenzyl and N-ethyl components but adds a 2-chloroethyl group, enabling in vivo cyclization to a reactive aziridinium ion that selectively destroys noradrenergic nerve terminals [1]. Quantitative studies demonstrate that DSP-4 treatment reduces locus coeruleus neuronal firing rates from a control value of 2.4 Hz to 1.2 Hz at 10 days post-treatment and 1.7 Hz at 50 days, with norepinephrine depletion exceeding 80% in target regions [1][2]. In contrast, (2-bromo-benzyl)-ethyl-amine lacks the 2-chloroethyl group required for aziridinium formation and therefore does not exhibit this irreversible neurotoxic mechanism, making it suitable as a non-alkylating synthetic intermediate rather than a pharmacologically active neurotoxin.

Neuropharmacology Adrenergic Pharmacology Neurotoxicity

N-Ethyl Versus N-Methyl and N-Propyl Substitution: Differential Lipophilicity and Synthetic Utility

(2-Bromo-benzyl)-ethyl-amine exhibits an ACD/LogP of 2.82, a boiling point of 249.9 °C at 760 mmHg, and a pKa of 9.17 ± 0.10 (predicted), placing its lipophilicity and basicity between those of the corresponding N-methyl analog (expected lower LogP and boiling point due to reduced alkyl chain length) and N-propyl or longer-chain analogs (expected higher LogP and boiling point) . This intermediate physicochemical profile provides a balanced solubility and membrane permeability profile suitable for both aqueous reaction conditions and organic-phase extractions. The N-ethyl group offers sufficient steric bulk to influence regioselectivity in N-alkylation and acylation reactions without introducing the excessive lipophilicity or synthetic complexity associated with longer alkyl chains. While direct head-to-head comparative data with N-methyl or N-propyl analogs in specific synthetic applications were not identified in the available literature, the class-level inference based on predicted and measured physicochemical constants indicates that the N-ethyl substituent occupies a practical middle ground for synthetic versatility.

Physicochemical Properties Synthetic Intermediate Medicinal Chemistry

Ortho-Bromo Benzylamine as a Privileged Scaffold for HIV Protease Inhibitor Synthesis

The 2-bromobenzylamine scaffold, of which (2-bromo-benzyl)-ethyl-amine is a key representative, serves as a critical synthetic intermediate in the preparation of hydroxyethylamine-based HIV protease inhibitors. Enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes derived from 2-bromobenzylamine building blocks are reacted with (chloromethyl)lithium to generate N,N-dibenzylamino chlorohydrin hydrochlorides, which are subsequently elaborated to pharmacologically active HIV protease inhibitors [1]. The ortho-bromine atom is retained through multiple synthetic steps, enabling late-stage functionalization via palladium-catalyzed cross-coupling or serving as a metabolic blocking group. In contrast, the corresponding primary amine (2-bromobenzylamine, CAS 3959-05-5) requires additional protection/deprotection steps for N-alkylated target synthesis, while the N-ethyl secondary amine of (2-bromo-benzyl)-ethyl-amine provides the alkylated amine directly, eliminating one synthetic step and improving overall yield by avoiding N-alkylation side reactions [1].

Antiviral Drug Discovery HIV Protease Inhibitors Medicinal Chemistry

Dual Synthetic Utility: Nucleophilic Secondary Amine and Electrophilic Aryl Bromide in a Single Building Block

(2-Bromo-benzyl)-ethyl-amine incorporates two synthetically orthogonal functional groups within a single low-molecular-weight scaffold: (i) a secondary amine capable of nucleophilic substitution, reductive amination, and acylation; and (ii) an ortho-aryl bromide capable of participating in transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Heck coupling, and carbonylation). In the 2013 procedure by Shcheglova et al., ortho-(2-bromoethyl)benzyl bromides were reacted with various amines, including secondary amines, to yield ortho-vinylbenzyl-substituted amines in good yields via elimination and nucleophilic substitution sequences [1]. While this study did not employ (2-bromo-benzyl)-ethyl-amine as the substrate, it establishes the general synthetic utility of ortho-bromo benzylamine derivatives as bifunctional intermediates. The closest comparator, 2-bromobenzyl bromide (CAS 3433-80-5), offers the aryl bromide electrophile but lacks the amine nucleophile, requiring separate amine introduction; conversely, N-ethylbenzylamine (CAS 14321-27-8) provides the secondary amine but lacks the aryl bromide for cross-coupling. (2-Bromo-benzyl)-ethyl-amine uniquely combines both functionalities in a single molecular entity, enabling sequential or orthogonal derivatization without intermediate functional group installation.

Organic Synthesis Bifunctional Building Blocks Cross-Coupling

(2-Bromo-benzyl)-ethyl-amine (CAS 67342-74-9): Evidence-Driven Application Scenarios for Procurement and Research Deployment


Medicinal Chemistry: HIV Protease Inhibitor and Antiviral Agent Scaffold Derivatization

Medicinal chemistry teams engaged in antiviral drug discovery, particularly those targeting HIV protease or structurally related aspartyl proteases, should prioritize (2-bromo-benzyl)-ethyl-amine as a pre-alkylated building block for hydroxyethylamine isostere synthesis. The compound's pre-installed N-ethyl secondary amine eliminates one alkylation step compared to starting from 2-bromobenzylamine primary amine, reducing synthetic step count and minimizing purification from over-alkylation side products [1]. The ortho-bromine is retained as a functional handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid SAR exploration. Procurement of this specific N-ethyl derivative rather than alternative N-alkyl homologues (methyl, propyl) or the primary amine precursor is recommended when synthetic routes require a secondary N-ethyl benzylamine with an aryl halide coupling partner [1].

Organic Synthesis: Palladium-Catalyzed Heterocycle Construction Requiring Ortho-Bromo Aryl Amines

Synthetic organic chemists developing palladium-catalyzed routes to isoindoloquinazolinones, benzodiazepinones, or related nitrogen-containing fused heterocycles should select (2-bromo-benzyl)-ethyl-amine when ortho-bromo substitution is a documented requirement for successful cyclization and CO insertion. As demonstrated by Shen et al., ortho-bromobenzyl amines undergo selective dicarbonylative cyclization to isoindolo[1,2-b]quinazolin-10(12H)-ones, whereas para-bromo and unsubstituted benzyl amines fail to yield the desired products under identical conditions [2]. The ortho-bromo regiochemistry is not interchangeable with meta- or para-bromo alternatives; procurement of the correct regioisomer is essential for reaction success [2].

Bifunctional Building Block Applications: Convergent Synthesis Requiring Orthogonal Amine and Aryl Halide Reactivity

Synthetic route design requiring a single molecular entity that provides both nucleophilic secondary amine functionality and electrophilic aryl bromide cross-coupling capability should specify (2-bromo-benzyl)-ethyl-amine. This bifunctional profile enables convergent synthetic strategies where the amine can be acylated, alkylated, or used in reductive amination while the ortho-bromine is reserved for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling steps—or vice versa [3]. Compared to monofunctional alternatives such as 2-bromobenzyl bromide (electrophile only) or N-ethylbenzylamine (nucleophile only), (2-bromo-benzyl)-ethyl-amine reduces functional group installation steps by 50% in sequences requiring both amine and aryl halide participation. This step-economy advantage translates directly to higher overall yields and reduced purification burden in multistep synthetic campaigns [3].

Non-Alkylating Control for Neuropharmacology Experiments Requiring DSP-4 Structural Analogs

Neuroscience research groups studying noradrenergic systems and employing the selective neurotoxin DSP-4 [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] should procure (2-bromo-benzyl)-ethyl-amine as a structurally matched non-alkylating control compound. DSP-4 exerts its neurotoxic effects via in vivo cyclization of the 2-chloroethyl group to a reactive aziridinium intermediate that selectively destroys noradrenergic terminals, reducing locus coeruleus firing rates from 2.4 Hz to 1.2-1.7 Hz and depleting norepinephrine by >80% [1][4]. (2-Bromo-benzyl)-ethyl-amine lacks the 2-chloroethyl group required for aziridinium formation and therefore does not exhibit this irreversible mechanism, making it an appropriate control for distinguishing alkylation-dependent effects from scaffold-related non-specific interactions [4]. Substituting any other benzylamine derivative would introduce confounding structural variables beyond the intended alkylation-capable vs. non-alkylating comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromo-benzyl)-ethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.